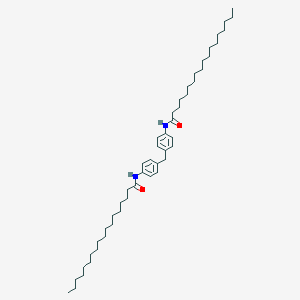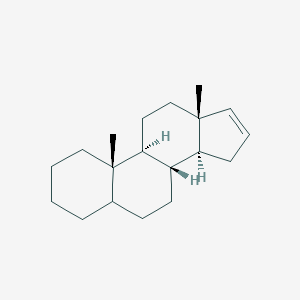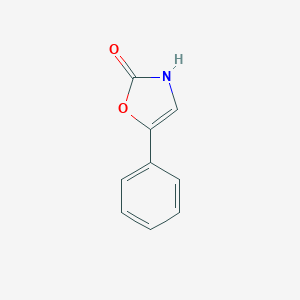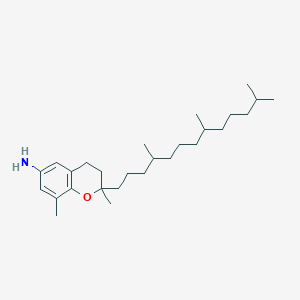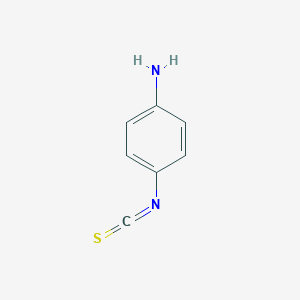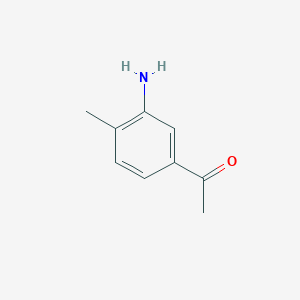
1-(3-Amino-4-methylphenyl)ethanone
Descripción general
Descripción
1-(3-Amino-4-methylphenyl)ethanone is a chemical compound with the molecular formula C9H11NO . It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da .
Molecular Structure Analysis
The molecular structure of 1-(3-Amino-4-methylphenyl)ethanone consists of 9 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The structure includes an ethanone group (C2H2O) attached to a 3-amino-4-methylphenyl group .Physical And Chemical Properties Analysis
1-(3-Amino-4-methylphenyl)ethanone has a density of 1.1±0.1 g/cm3, a boiling point of 306.4±22.0 °C at 760 mmHg, and a flash point of 139.1±22.3 °C . It has a molar refractivity of 45.3±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 139.5±3.0 cm3 . It also has a LogP of 1.15 .Aplicaciones Científicas De Investigación
Chemical Synthesis
“1-(3-Amino-4-methylphenyl)ethanone” is a chemical compound that is used in various chemical syntheses . It is available for purchase from chemical suppliers, indicating its use in laboratory settings for research and development .
Transaminase-Mediated Chiral Selective Synthesis
This compound has been used in transaminase-mediated chiral selective synthesis . Specifically, it has been used to synthesize “(1R)-(3-methylphenyl)ethan-1-amine” from "1-(3-methylphenyl)ethan-1-one" . This process involves the use of an enzyme called ATA-025 and dimethylsulfoxide as a co-solvent .
Optimization of Bioconversion Processes
Research has been conducted to optimize the bioconversion process of “1-(3-methylphenyl)ethan-1-one” to “(1R)-(3-methylphenyl)ethan-1-amine” using transaminases . Variables such as enzyme loading, substrate loading, temperature, and pH were optimized to achieve maximum conversion and yield .
Production of Active Pharmaceutical Ingredients
The “(1R)-(3-methylphenyl)ethan-1-amine” synthesized from “1-(3-Amino-4-methylphenyl)ethanone” can be used for the synthesis of different active pharmaceutical entities . This includes Tecalcet hydrochloride, Cinacalcet, and Rivastigmine, which are used for the treatment of secondary hyperparathyroidism, parathyroid carcinoma, and Parkinson’s and Alzheimer’s disease, respectively .
‘What If’ Studies
‘What If’ studies have been performed to investigate the timely progress of the reaction on a gram scale by drastically changing the process parameters . These studies revealed a substantial modification in process variables to achieve desired results .
Characterization of Synthesized Compounds
The synthesized “(1R)-(3-methylphenyl)ethan-1-amine” was characterized using various instrumental methods such as LC–MS, ATR-FTIR, and 1H NMR .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-amino-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQYTLIHRDCHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321763 | |
| Record name | 1-(3-amino-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-methylphenyl)ethanone | |
CAS RN |
17071-24-8 | |
| Record name | 17071-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-amino-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

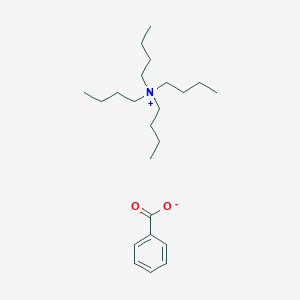
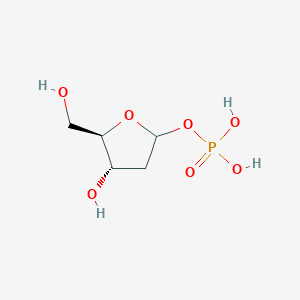


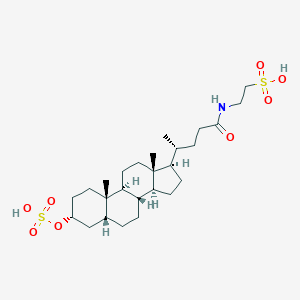
![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)
